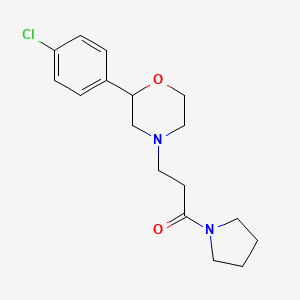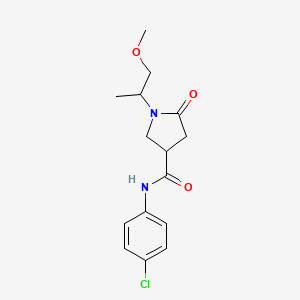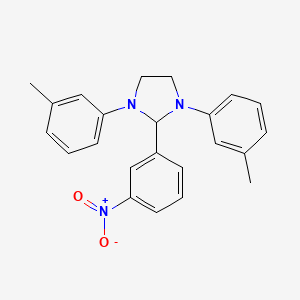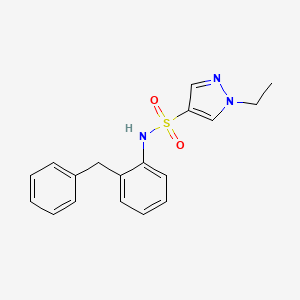
2-(4-chlorophenyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine has been widely used in scientific research for various applications. It has been studied for its potential as an anti-inflammatory, analgesic, and antitumor agent. It has also been investigated for its effects on the central nervous system and its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine is not fully understood. However, it is believed to act on multiple targets in the body, including the central nervous system, immune system, and tumor cells. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to modulate the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and induce apoptosis in tumor cells. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-chlorophenyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine in lab experiments is its versatility. It can be used for a range of applications and has been shown to be effective in various animal models. However, one of the main limitations is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid potential health risks.
Zukünftige Richtungen
There are many future directions for research on 2-(4-chlorophenyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine. One potential area of research is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is its potential as an anti-tumor agent, particularly in combination with other chemotherapeutic agents. Further studies are also needed to determine the optimal dosage and administration route for this compound.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine involves the reaction of 4-chlorobenzaldehyde and 3-oxo-3-pyrrolidin-1-ylpropanol with morpholine in the presence of a catalyst. The reaction is carried out under specific conditions of temperature, pressure, and time to obtain the desired product. The purity and yield of the compound can be improved by using different purification techniques such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
3-[2-(4-chlorophenyl)morpholin-4-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c18-15-5-3-14(4-6-15)16-13-19(11-12-22-16)10-7-17(21)20-8-1-2-9-20/h3-6,16H,1-2,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRFTJZBDKCNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCN2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[(4-propyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5307177.png)
![3-(3,4-difluorophenyl)-5-[2-methyl-2-(1H-pyrrol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5307181.png)

![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5307196.png)
![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3-(hydroxymethyl)-3-piperidinol](/img/structure/B5307203.png)


![4-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5307225.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B5307249.png)
![N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyridinamine](/img/structure/B5307267.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5307269.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(1-naphthyl)propyl]-4-piperidinecarboxamide](/img/structure/B5307270.png)
![7-acetyl-N-[2-(ethylthio)ethyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5307277.png)